

# Application Notes and Protocol for In Vitro Susceptibility Testing Using Cephalothin Disks

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## Compound of Interest

Compound Name: Cephalothin

Cat. No.: B1668815

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## Introduction

**Cephalothin** is a first-generation cephalosporin antibiotic effective against a range of gram-positive and a limited number of gram-negative bacteria. In vitro antimicrobial susceptibility testing (AST) is crucial for determining the efficacy of antibiotics against specific bacterial isolates, guiding therapeutic choices, and monitoring the emergence of resistance. The Kirby-Bauer disk diffusion method is a widely accepted and standardized technique for performing AST.<sup>[1]</sup> This document provides a detailed protocol for conducting in vitro susceptibility testing using **Cephalothin** disks, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

## Principle of the Method

The Kirby-Bauer disk diffusion test is a qualitative method where a paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate uniformly inoculated with the test bacterium.<sup>[1]</sup> During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism and is used to classify the isolate as susceptible, intermediate, or resistant.

## Data Presentation

### Interpretive Criteria for Cephalothin

The following table outlines the zone diameter breakpoints for interpreting the results of **Cephalothin** susceptibility testing against Enterobacterales. These criteria are based on CLSI document M100-S25.[2] It is important to note that for uncomplicated urinary tract infections, cefazolin is now considered a more reliable surrogate for predicting the efficacy of oral cephalosporins.[2]

Organism Group	Disk Content	Zone Diameter (mm) - Susceptible (S)	Zone Diameter (mm) - Intermediate (I)	Zone Diameter (mm) - Resistant (R)
Enterobacterales	30 µg	≥ 18	15 - 17	≤ 14

### Quality Control (QC) Parameters

Regular quality control testing is essential to ensure the accuracy and reproducibility of the susceptibility testing procedure. The following table provides the acceptable zone diameter ranges for the recommended QC strains when tested with **Cephalothin** disks.

Quality Control Strain	Disk Content	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™	30 µg	15 - 21
Staphylococcus aureus ATCC® 25923™	30 µg	18 - 24

## Experimental Protocol

This protocol details the standardized single disk method for antimicrobial susceptibility testing.

### Materials

- **Cephalothin** antimicrobial susceptibility disks (30 µg)
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Pure cultures of test organisms
- Quality control strains (E. coli ATCC® 25922™, S. aureus ATCC® 25923™)
- Sterile 0.85% saline or Tryptic Soy Broth (TSB)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Incubator (35 ± 2°C)
- Metric ruler or caliper for measuring zone diameters
- Sterile forceps or antibiotic disk dispenser

## Procedure

### Step 1: Inoculum Preparation

- From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
- Transfer the colonies into a tube containing 4-5 mL of sterile 0.85% saline or a suitable broth like Tryptic Soy Broth.
- Vortex the suspension to ensure it is homogenous.
- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a photometric device. A properly adjusted inoculum will have a concentration of approximately  $1-2 \times 10^8$  CFU/mL.

### Step 2: Inoculation of the Agar Plate

- Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
- Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
- Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Finally, run the swab around the rim of the agar.
- Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.

### Step 3: Application of **Cephalothin** Disks

- Aseptically apply the 30 µg **Cephalothin** disk to the surface of the inoculated MHA plate using sterile forceps or a disk dispenser.
- Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.
- If multiple antibiotic disks are being placed on the same plate, they should be positioned at least 24 mm apart from center to center.

### Step 4: Incubation

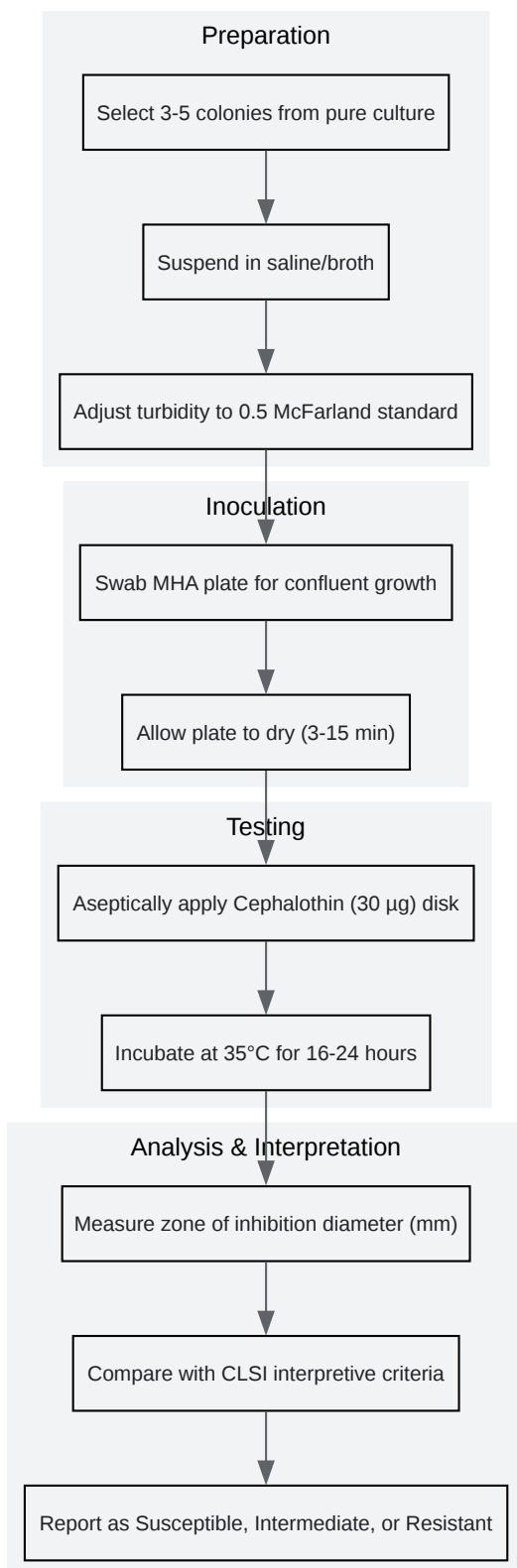
- Invert the plates and place them in an incubator at  $35 \pm 2^{\circ}\text{C}$  within 15 minutes of disk application.
- Incubate for 16-20 hours. For *Staphylococcus* spp., incubation for a full 24 hours is recommended to detect potential methicillin resistance.
- Incubation should be in ambient air. For fastidious organisms, incubation in an atmosphere enriched with 5% CO<sub>2</sub> may be required, but this is not standard for the organisms typically tested with **Cephalothin**.

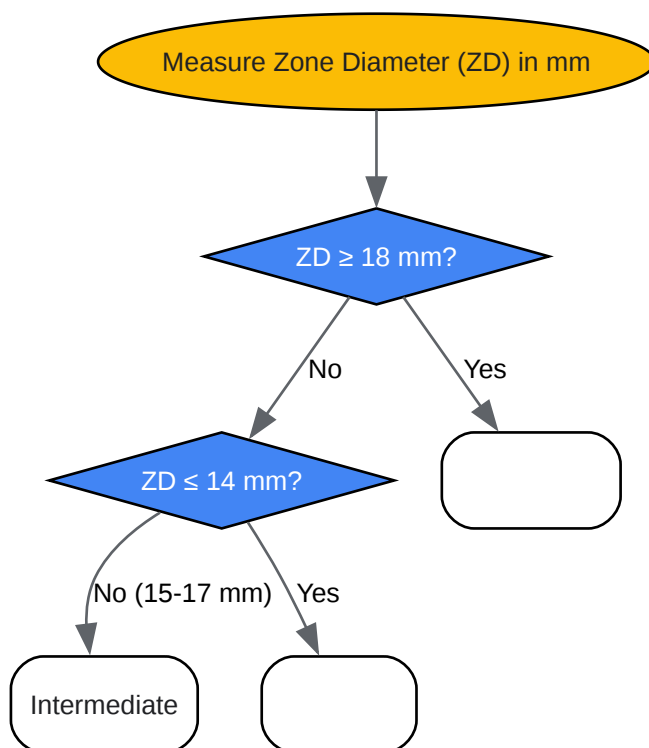
### Step 5: Reading and Interpreting the Results

- After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around the **Cephalothin** disk to the nearest millimeter using a ruler or caliper. The measurement should be taken from the underside of the plate.
- If there is a "feathered" edge, measure to the point of obvious demarcation between growth and no growth.
- Compare the measured zone diameter to the interpretive criteria in Table 3.1 to determine if the organism is susceptible, intermediate, or resistant to **Cephalothin**.
- Simultaneously, measure the zone diameters for the QC strains and ensure they fall within the acceptable ranges specified in Table 3.2. If the QC results are out of range, the test results for the clinical isolates are not valid and the entire procedure should be repeated.

## Visualizations

### Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocol for In Vitro Susceptibility Testing Using Cephalothin Disks]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668815#protocol-for-in-vitro-susceptibility-testing-using-cephalothin-disks\]](https://www.benchchem.com/product/b1668815#protocol-for-in-vitro-susceptibility-testing-using-cephalothin-disks)

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